molecular formula C27H24ClFN6O2S B2557763 7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893788-79-9

7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2557763
CAS RN: 893788-79-9
M. Wt: 551.04
InChI Key: AGMXVSUUPCBRFP-UHFFFAOYSA-N
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Description

7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C27H24ClFN6O2S and its molecular weight is 551.04. The purity is usually 95%.
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Scientific Research Applications

Quality Control and Antimalarial Potential

Research has focused on developing quality control methods for related triazoloquinazoline derivatives, highlighting their promise as antimalarial agents. For example, quality control methods have been developed for a compound within the [1,2,4]triazolo[4,3-a]quinazoline family, emphasizing the need for description, solubility, identification, related impurities, and assay by potentiometric titration among other factors to ensure the compound's integrity for further in-depth studies (S. Danylchenko et al., 2018).

Anticancer Activities

Another area of intense research is the exploration of the anticancer potential of triazoloquinazoline derivatives. A study found that certain 4-aminoquinoline derived sulfonyl analogs, designed using a hybrid pharmacophore approach, exhibited cytotoxicity against a range of breast tumor cell lines. Among these, a compound showed potent cancer cell-killing effects, including causing cell cycle arrest and apoptosis in cancer cells but not in non-cancer cells, suggesting a lower toxicity towards normal cells (V. Solomon, Sheetal Pundir, Hoyun Lee, 2019).

Synthesis Methodologies

The synthesis of triazoloquinazoline derivatives has been a subject of study, providing valuable insights into their chemical properties and potential applications. One method involves reacting 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with N-BOC piperazine, followed by treatment with benzene/methane sulfonyl chloride, to form 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one, showcasing the versatility and reactivity of these compounds (P. Acharyulu et al., 2010).

properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-5-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClFN6O2S/c1-17-7-9-20(15-18(17)2)38(36,37)27-26-30-25(21-16-19(28)8-10-23(21)35(26)32-31-27)34-13-11-33(12-14-34)24-6-4-3-5-22(24)29/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMXVSUUPCBRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC=C6F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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